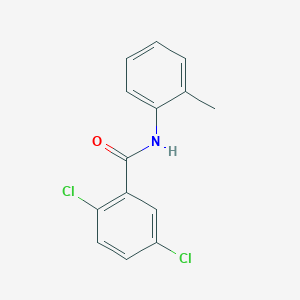

2,5-dichloro-N-(2-methylphenyl)benzamide

Beschreibung

Chemical Structure: 2,5-Dichloro-N-(2-methylphenyl)benzamide (molecular formula: C₁₄H₁₁Cl₂NO) consists of a benzamide backbone with chlorine atoms at the 2- and 5-positions of the benzene ring and a 2-methylphenyl group attached to the amide nitrogen (Figure 1). This compound belongs to the halogenated benzamide class, which is widely studied for applications in agrochemicals, pharmaceuticals, and materials science.

Eigenschaften

Molekularformel |

C14H11Cl2NO |

|---|---|

Molekulargewicht |

280.1 g/mol |

IUPAC-Name |

2,5-dichloro-N-(2-methylphenyl)benzamide |

InChI |

InChI=1S/C14H11Cl2NO/c1-9-4-2-3-5-13(9)17-14(18)11-8-10(15)6-7-12(11)16/h2-8H,1H3,(H,17,18) |

InChI-Schlüssel |

JVOAISIPIWLDQG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,5-Dichlor-N-(2-Methylphenyl)benzamid erfolgt typischerweise durch Reaktion von 2,5-Dichlorbenzoylchlorid mit 2-Methylanilin. Die Reaktion wird in Gegenwart einer Base, wie z. B. Triethylamin, in einem organischen Lösungsmittel wie Dichlormethan durchgeführt. Die Reaktionsmischung wird mehrere Stunden bei Raumtemperatur gerührt, gefolgt von einer Reinigung durch Umkristallisation oder Säulenchromatographie, um das gewünschte Produkt in guter Ausbeute zu erhalten .

Industrielle Produktionsverfahren

Im industriellen Maßstab kann die Produktion von 2,5-Dichlor-N-(2-Methylphenyl)benzamid über einen ähnlichen Syntheseweg erzielt werden, jedoch mit optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu verbessern. Der Einsatz von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Prozesses verbessern. Darüber hinaus können die Reinigungsschritte fortschrittliche Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) beinhalten, um die hohe Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

2,5-Dichlor-N-(2-Methylphenyl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Chloratome am Benzolring können unter geeigneten Bedingungen durch andere Nukleophile, wie z. B. Amine oder Thiole, substituiert werden.

Reduktionsreaktionen: Die Amidgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zu einem Amin reduziert werden.

Oxidationsreaktionen: Die Methylgruppe kann mit starken Oxidationsmitteln wie Kaliumpermanganat (KMnO4) zu einer Carbonsäure oxidiert werden.

Häufige Reagenzien und Bedingungen

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base (z. B. Natriumhydroxid) und eines polaren Lösungsmittels (z. B. Ethanol).

Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether.

Oxidation: Kaliumpermanganat (KMnO4) in einem sauren oder basischen Medium.

Hauptprodukte, die gebildet werden

Substitution: Bildung von substituierten Benzamiden.

Reduktion: Bildung des entsprechenden Amins.

Oxidation: Bildung der entsprechenden Carbonsäure.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2,5-Dichloro-N-(2-methylphenyl)benzamide has been investigated for its potential biological activities, particularly:

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism likely involves inhibition of specific enzymes or receptors critical for bacterial survival .

- Anticancer Activity : Preliminary research indicates cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The compound's ability to induce apoptosis in cancer cells has been a focus of ongoing studies .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized to develop more complex molecules through various chemical reactions, including:

- Coupling Reactions : It can participate in coupling reactions with other organic compounds to form new derivatives, enhancing the library of available synthetic intermediates .

- Functionalization : The presence of chlorine atoms increases the reactivity of the compound, allowing for further functionalization and modification to create derivatives with enhanced properties .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations. |

| Study 2 | Evaluated cytotoxic effects on MCF-7 breast cancer cells, revealing an IC50 value indicative of effective dose-response relationships. |

| Study 3 | Explored the compound's ability to modulate signaling pathways involved in apoptosis, highlighting its potential therapeutic applications in cancer treatment. |

Wirkmechanismus

The mechanism of action of 2,5-dichloro-N-(2-methylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved can vary based on the specific context and application .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Weight : ~279.9 g/mol (calculated).

- Applications : Primarily used as a herbicide , as indicated by its detection in industrial effluent at concentrations of 500 ppb .

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

The following table summarizes critical differences between 2,5-dichloro-N-(2-methylphenyl)benzamide and structurally related benzamide derivatives:

2.2 Key Structural Differences and Implications

Chlorine Substitution Patterns :

- The 2,5-dichloro configuration in the target compound contrasts with 3,5-dichloro in Pronamide. This positional isomerism affects electronic properties and binding affinity to biological targets. For example, Pronamide’s 3,5-dichloro arrangement enhances its herbicidal activity by improving interaction with plant acetolactate synthase (ALS) enzymes .

- Etobenzanid features chlorine on the phenyl ring (2,3-positions) rather than the benzoyl group, reducing its polarity and altering soil mobility .

Etobenzanid’s 4-(ethoxymethoxy)phenyl substituent increases hydrophilicity, improving foliar absorption .

Physical Properties :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-dichloro-N-(2-methylphenyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves amide coupling between 2,5-dichlorobenzoyl chloride and 2-methylaniline. Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .

- Catalysts : Triethylamine or DMAP can accelerate coupling efficiency.

- Example Table :

| Method | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Direct coupling | DMF | 70 | Et₃N | 78 |

| Microwave-assisted | THF | 100 | DMAP | 85 |

Q. How is structural characterization of this compound validated?

- Methodological Answer : Multi-technique validation is critical:

- X-ray crystallography : Resolves bond angles and crystallographic packing (e.g., similar dichlorobenzamides in ).

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm).

- Mass spectrometry : High-resolution MS validates molecular mass (±1 ppm accuracy).

Advanced Research Questions

Q. How can computational modeling predict the reactivity or supramolecular interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulates crystal packing or solvent interactions using tools like COMSOL Multiphysics .

- Example Application : MD simulations of similar benzamides reveal halogen bonding preferences .

Q. What experimental strategies resolve contradictions in bioactivity data for this compound?

- Methodological Answer : Contradictions may arise from impurity or assay variability. Solutions include:

- Purity validation : Use HPLC (>98% purity) paired with elemental analysis .

- Dose-response studies : Test multiple concentrations with replicates to establish IC₅₀ consistency .

- Mechanistic assays : Link bioactivity to specific pathways (e.g., kinase inhibition) using knockout cell lines .

Q. How can factorial design improve multi-step synthesis optimization?

- Methodological Answer : Factorial design systematically tests variables:

- Factors : Temperature, solvent ratio, catalyst loading .

- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., maximizing yield while minimizing byproducts).

- Example : A 2³ factorial design for a similar benzamide reduced reaction time by 40% .

Q. What role does crystallography play in understanding this compound’s solid-state behavior?

- Methodological Answer :

- Polymorphism screening : Use solvent evaporation or grinding to identify stable forms .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., Cl···H contacts in ).

- Thermal analysis : Pair with DSC/TGA to correlate structure with thermal stability.

Methodological Frameworks

Q. How should researchers link studies of this compound to broader theoretical frameworks?

- Answer : Ground research in concepts like:

- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity .

- Supramolecular chemistry : Investigate halogen bonding’s role in crystal engineering .

Q. What steps ensure ethical and reproducible handling of this compound?

- Answer :

- Waste management : Segregate halogenated waste for professional disposal .

- Safety protocols : Use fume hoods, PPE, and adhere to GHS hazard codes (e.g., H315/H319 for skin/eye irritation) .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.